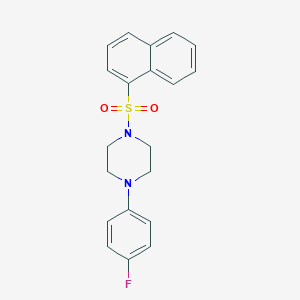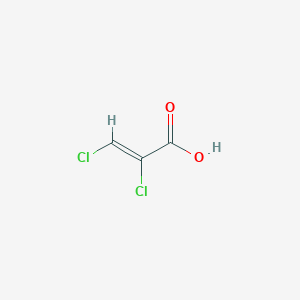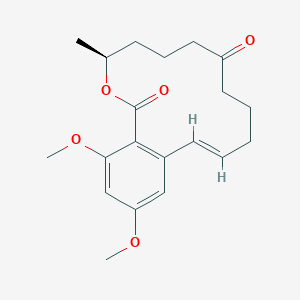
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine, also known as "NFPS," is a chemical compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is responsible for regulating the concentration of glutamate in the synaptic cleft.
作用機序
NFPS is a selective antagonist of the glutamate transporter EAAT3. EAAT3 is responsible for regulating the concentration of glutamate in the synaptic cleft. NFPS inhibits the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
NFPS has been shown to increase extracellular glutamate levels, leading to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia. NFPS has no significant effects on other neurotransmitters such as dopamine, serotonin, or norepinephrine.
実験室実験の利点と制限
NFPS is a selective antagonist of the glutamate transporter EAAT3, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. NFPS has been shown to have no significant effects on other neurotransmitters, making it a useful tool for studying the specific effects of glutamate on neuronal function. However, NFPS has limitations in terms of its selectivity, as it also inhibits the uptake of glutamate by other transporters such as EAAT1 and EAAT2.
将来の方向性
NFPS has the potential to be used as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Future research should focus on developing more selective EAAT3 antagonists with fewer off-target effects. Additionally, research should focus on the development of novel drug delivery systems to improve the efficacy and safety of EAAT3 antagonists. Finally, more research is needed to understand the role of glutamate transporters in neurological disorders and to identify new targets for drug development.
合成法
NFPS can be synthesized using a three-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 1-naphthalenesulfonyl chloride to produce 1-(4-fluorophenyl)-1-naphthalenesulfonamide. The final step involves the reaction of 1-(4-fluorophenyl)-1-naphthalenesulfonamide with piperazine to produce NFPS.
科学的研究の応用
NFPS has been used extensively in neuroscience research to study the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. NFPS has been shown to inhibit the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
特性
製品名 |
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine |
|---|---|
分子式 |
C20H19FN2O2S |
分子量 |
370.4 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)26(24,25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChIキー |
BZLVHYBNAPJHMP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)

![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)



![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)



![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)